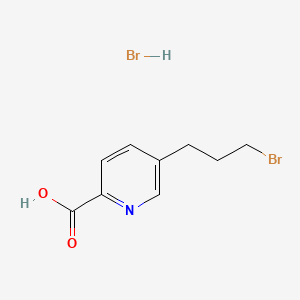
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is a chemical compound with significant relevance in organic synthesis and various scientific research fields. This compound is characterized by the presence of a bromopropyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide typically involves the bromination of pyridine derivatives followed by carboxylation. One common method includes the reaction of 5-bromopyridine-2-carboxylic acid with 3-bromopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation reactions using automated reactors to ensure consistency and efficiency. The use of hydrobromic acid in the final step helps in obtaining the hydrobromide salt form, which is then purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives.
科学研究应用
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The pyridine ring can also participate in π-π interactions, enhancing its binding affinity to target molecules.
相似化合物的比较
Similar Compounds
- 5-Bromopyridine-2-carboxylic acid
- 5-Bromo-3-hydroxypyridine-2-carboxylic acid
- Methyl 5-bromopyridine-3-carboxylate
Uniqueness
5-(3-Bromopropyl)pyridine-2-carboxylic acid hydrobromide is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in specific synthetic and research applications where such functionality is required.
属性
分子式 |
C9H11Br2NO2 |
|---|---|
分子量 |
325.00 g/mol |
IUPAC 名称 |
5-(3-bromopropyl)pyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c10-5-1-2-7-3-4-8(9(12)13)11-6-7;/h3-4,6H,1-2,5H2,(H,12,13);1H |
InChI 键 |
IZFRSMMPQFBPJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1CCCBr)C(=O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


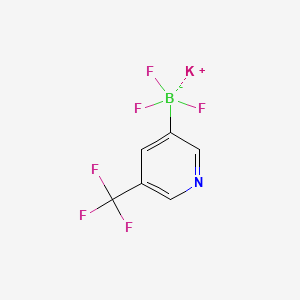
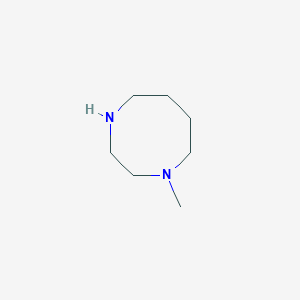
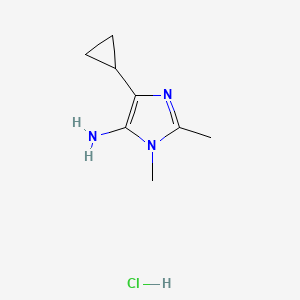
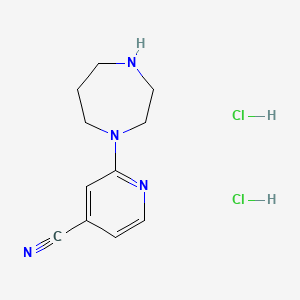
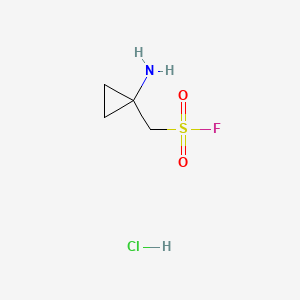
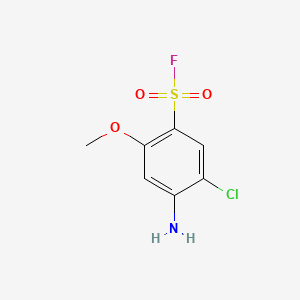
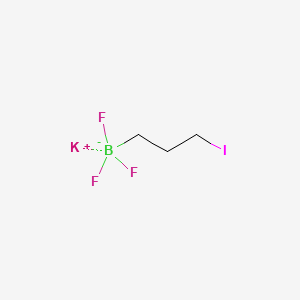
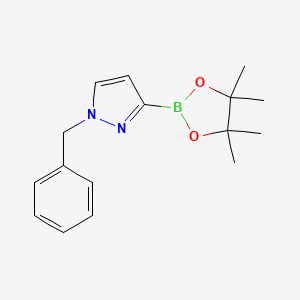
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
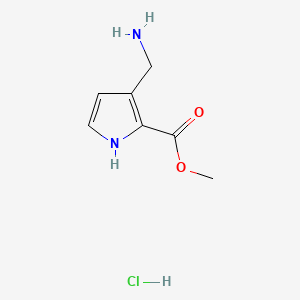

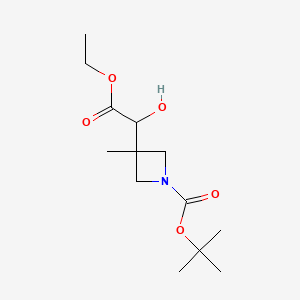
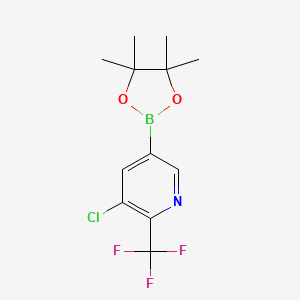
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
